![molecular formula C5H10N2O2S2 B13622127 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)
3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine: is an organic compound with the molecular formula C₅H₁₀N₂O₂S₂. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The methanesulfonylsulfanyl group and the ethyl group attached to the diazirine ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine typically involves multiple steps. One common method starts with the preparation of the diazirine ring, followed by the introduction of the methanesulfonylsulfanyl and ethyl groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the diazirine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The methanesulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: The diazirine ring can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonylsulfanyl group can yield sulfone derivatives, while reduction of the diazirine ring can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine is used as a photoreactive probe. Its diazirine ring can be activated by UV light to form reactive carbene intermediates, which can then react with nearby molecules, making it useful for studying molecular interactions.
Biology: In biological research, this compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions. The reactive carbene intermediates formed upon UV activation can covalently bind to proteins, allowing researchers to identify binding sites and study protein functions.
Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to form covalent bonds with target proteins makes it a valuable tool for designing irreversible inhibitors.
Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its photoreactive properties enable the creation of materials with specific surface functionalities.
Mechanism of Action
The mechanism of action of 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into C-H, N-H, and O-H bonds, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
3-Methyl-3H-diazirine: Lacks the methanesulfonylsulfanyl and ethyl groups, making it less reactive.
3-[2-(Methanesulfonylsulfanyl)ethyl]-3H-diazirine: Similar structure but without the methyl group, affecting its reactivity and stability.
Uniqueness: 3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine is unique due to the presence of both the methanesulfonylsulfanyl and ethyl groups, which enhance its reactivity and stability. These functional groups make it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C5H10N2O2S2 |
|---|---|
Molecular Weight |
194.3 g/mol |
IUPAC Name |
3-methyl-3-(2-methylsulfonylsulfanylethyl)diazirine |
InChI |
InChI=1S/C5H10N2O2S2/c1-5(6-7-5)3-4-10-11(2,8)9/h3-4H2,1-2H3 |
InChI Key |
NDDMKXFMIDHMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCSS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



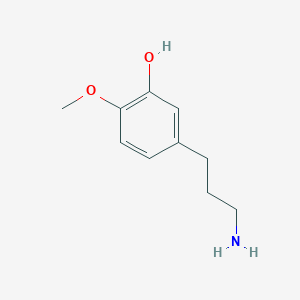

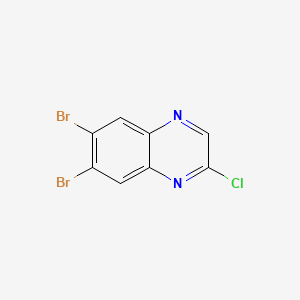


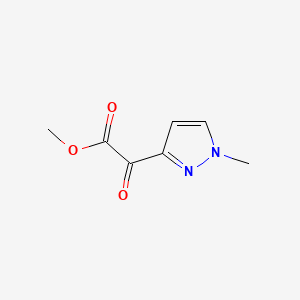


![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)
![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
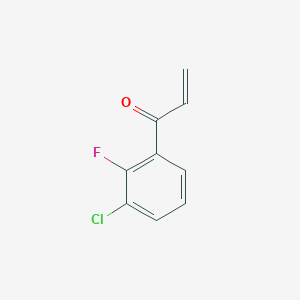
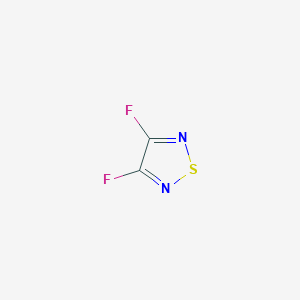
![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
